molecular formula C8H15NO9S2 B12089245 Methyl glucosinolate CAS No. 497-77-8

Methyl glucosinolate

Cat. No.: B12089245
CAS No.: 497-77-8
M. Wt: 333.3 g/mol
InChI Key: UBTOEGCOMHAXGV-YCRREMRBSA-N
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Description

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt: is a chemical compound with the molecular formula C8H14KNO10S2 and a molecular weight of 387.42576 g/mol . It is also known by other names such as Glucocapparin, potassium salt . This compound is characterized by its unique structure, which includes a glucopyranose ring, a thio group, and a sulfooxyethanimidate group.

Preparation Methods

The synthesis of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves several steps. One common method includes the reaction of beta-D-glucopyranose with a thio group and subsequent introduction of the sulfooxyethanimidate group . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt involves its interaction with specific molecular targets. The sulfooxyethanimidate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt can be compared with similar compounds such as:

The uniqueness of beta-D-glucopyranose, 1-thio-, 1-[N-(sulfooxy)ethanimidate], monopotassium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

497-77-8

Molecular Formula

C8H15NO9S2

Molecular Weight

333.3 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxyethanimidothioate

InChI

InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/b9-3+

InChI Key

UBTOEGCOMHAXGV-YCRREMRBSA-N

Isomeric SMILES

C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

melting_point

207 - 209 °C

physical_description

Solid

Origin of Product

United States

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